

A Comprehensive Technical Guide to the Physical Properties of 4-Hydrazinylpyridine Hydrochloride

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Compound of Interest

Compound Name: 4-Hydrazinylpyridine hydrochloride

Cat. No.: B3426513

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Abstract

This technical guide provides an in-depth analysis of the core physical properties of **4-Hydrazinylpyridine hydrochloride** (4-HPH), a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple datasheet to offer a practical, field-tested perspective on the characterization of this compound. We will explore its fundamental physicochemical attributes, including thermodynamic and solubility profiles, and provide detailed, validated protocols for their experimental determination. The causality behind each experimental step is explained, ensuring that the described methods are not merely procedural but are grounded in robust scientific principles. This guide aims to equip scientists with the necessary knowledge to confidently handle, characterize, and utilize **4-Hydrazinylpyridine hydrochloride** in their research endeavors.

Compound Identity and Core Characteristics

4-Hydrazinylpyridine hydrochloride is the salt form of 4-hydrazinylpyridine, which enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications. Its identity is established by a combination of its structural formula and key identifiers.

Property	Value	Source(s)
IUPAC Name	pyridin-4-ylhydrazine;hydrochloride	[1]
Synonyms	4-Pyridylhydrazine hydrochloride	[1]
CAS Numbers	20815-52-5, 52834-40-9	[1][2]
Molecular Formula	C ₅ H ₈ ClN ₃	[1][2]
Molecular Weight	145.59 g/mol	[1][2]
Physical Appearance	White to off-white crystalline powder	

Stability and Storage: **4-Hydrazinylpyridine hydrochloride** is known to be hygroscopic. Therefore, it is critical to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation and moisture absorption, which could impact the accuracy of subsequent experiments.

Thermodynamic Properties: Melting Point Analysis

The melting point is a crucial thermodynamic property that serves as a primary indicator of a compound's purity. For a crystalline solid like 4-HPH, a sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Property	Reported Value (°C)	Source(s)
Melting Point	244-250	

Authoritative Protocol: Capillary Melting Point Determination

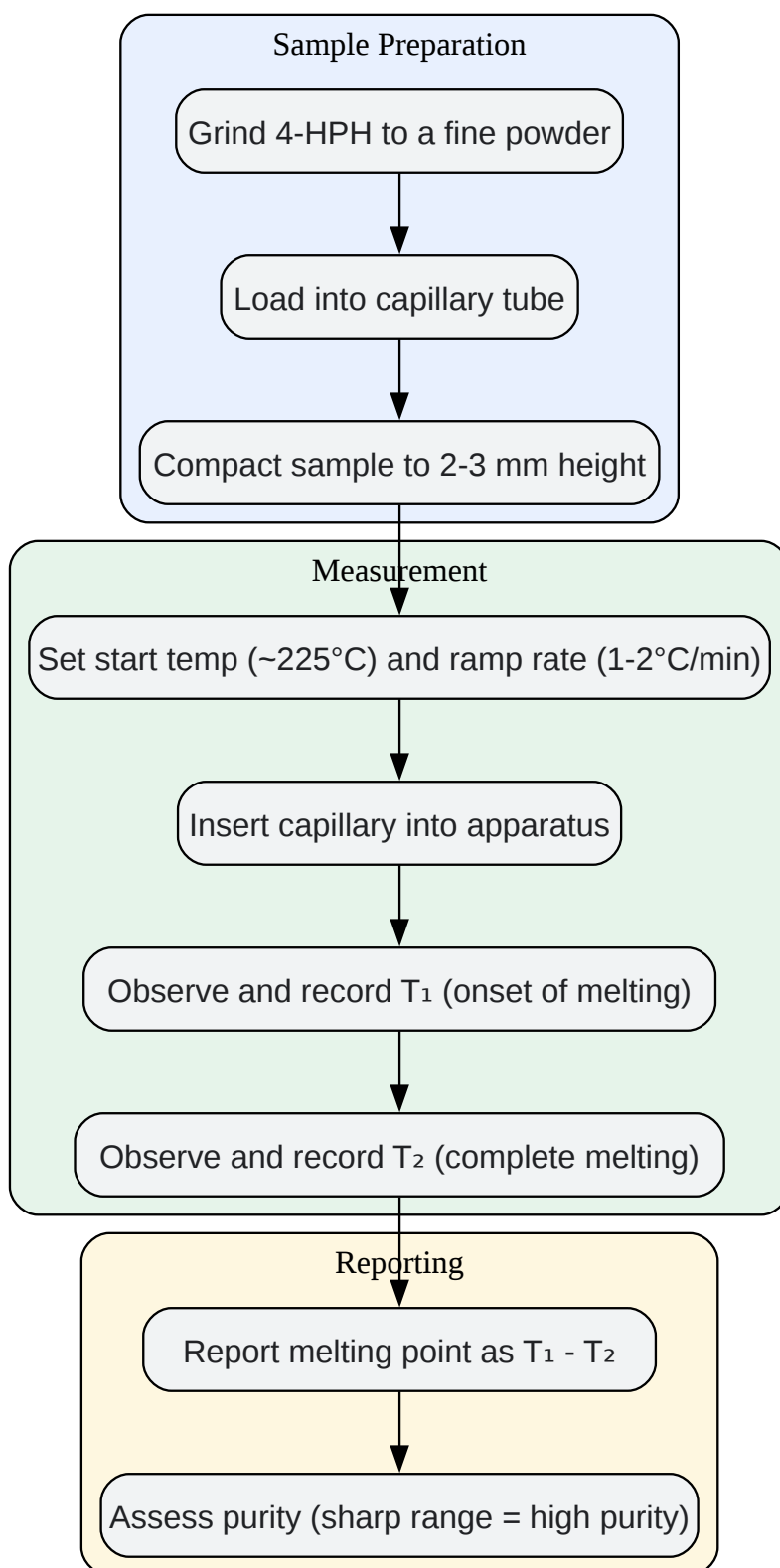
The capillary method is the pharmacopeial standard for melting point determination due to its accuracy and the small sample amount required.[3]

Principle: This method involves heating a small, compacted sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting (first appearance of liquid) to complete liquefaction.

Step-by-Step Methodology:

- Sample Preparation:
 - Ensure the 4-HPH sample is a fine, homogenous powder. If necessary, gently grind the crystals using an agate mortar and pestle. This ensures uniform heat transfer within the sample.
 - Press the open end of a glass capillary tube into the powder multiple times to introduce a small amount of the sample.
 - Compact the sample into a dense column of 2-3 mm at the bottom of the sealed tube. This is achieved by tapping the tube gently on a hard surface or by dropping it through a long glass tube.^[4] A well-packed sample prevents air pockets that can lead to inaccurate readings.
- Instrument Setup:
 - Set the starting temperature of the melting point apparatus to approximately 15-20°C below the expected melting point of 4-HPH (e.g., set to 225°C).^[4]
 - Set the heating ramp rate. For an initial, rapid determination, a rate of 4-5°C/minute can be used.^[4] For a precise measurement, a slower rate of 1-2°C/minute is critical as the melting point is approached.
- Measurement:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Begin the heating program.
 - Observe the sample through the magnifying lens.
 - Record T₁: The temperature at which the first drop of liquid appears.

- Record T_2 : The temperature at which the last solid particle melts into a transparent liquid.
[4]
- The melting point is reported as the range $T_1 - T_2$.
- Validation and Repetition:
 - Perform the measurement in triplicate to ensure reproducibility.
 - A melting range greater than 2°C may indicate the presence of impurities.



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Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile

The solubility of 4-HPH is a critical parameter for its use in synthesis, formulation, and biological assays. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents due to the ionic nature of the salt and the hydrogen bonding capacity of the pyridine and hydrazine moieties.

Solvent	Qualitative Solubility	Rationale
Water	Soluble	High polarity and hydrogen bonding capability. The salt form enhances aqueous solubility.
Methanol/Ethanol	Soluble	Polar protic solvents that can solvate the ions and engage in hydrogen bonding.
DMSO	Soluble	Highly polar aprotic solvent, effective at dissolving polar compounds and salts.
Hexane	Poorly Soluble	Non-polar solvent, unable to effectively solvate the ionic compound.

Authoritative Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 4-HPH in various solvents, which is essential for selecting appropriate reaction or analytical media.

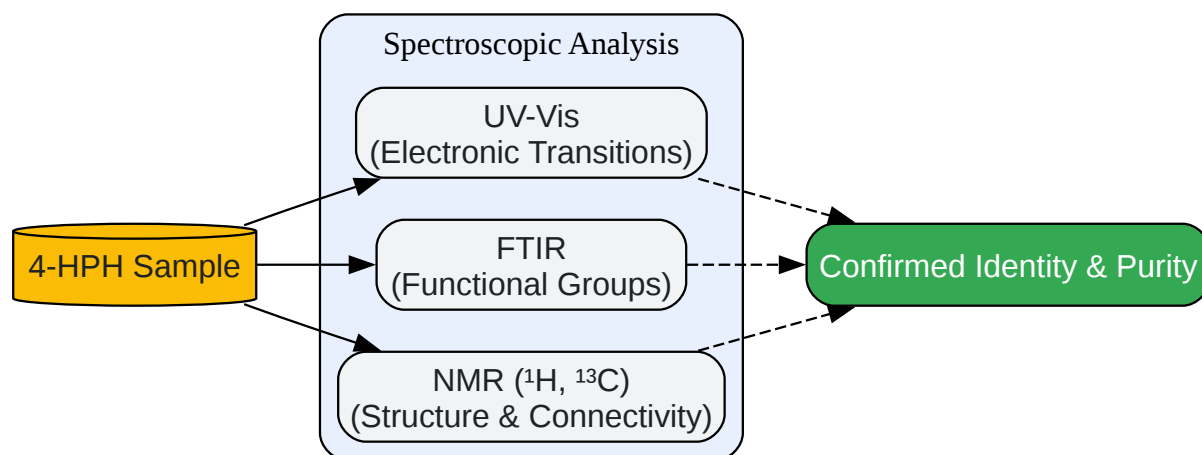
Principle: A known mass of the solute is treated with incremental volumes of a solvent at a constant temperature. The point of complete dissolution provides the solubility, often expressed in mg/mL.

Step-by-Step Methodology:

- Preparation:
 - Accurately weigh a specific amount of 4-HPH (e.g., 10 mg) into a clear glass vial.
 - Use a calibrated pipette or burette to add the chosen solvent.
- Equilibration and Observation:
 - Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
 - Vigorously mix the vial using a vortex mixer for 1 minute at a controlled temperature (e.g., 25°C).
 - Visually inspect the solution against a dark background for any undissolved particles.[\[5\]](#)
- Titration:
 - If the solid has not fully dissolved, add another measured aliquot of the solvent.
 - Repeat the vortexing and observation steps.
 - Continue this incremental addition until the solid is completely dissolved, and the solution is clear.
- Calculation and Reporting:
 - Record the total volume of solvent required for complete dissolution.
 - Calculate the solubility using the formula: $\text{Solubility (mg/mL)} = \text{Mass of 4-HPH (mg)} / \text{Total Volume of Solvent (mL)}$
 - If the compound does not dissolve after adding a significant volume (e.g., 10 mL, for a solubility < 1 mg/mL), it can be classified as "poorly soluble" or "insoluble."
 - This "shake-flask" method is a foundational technique in pharmaceutical sciences for determining equilibrium solubility.[\[6\]](#)

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of 4-HPH.



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Caption: General Analytical Workflow for the Characterization of 4-HPH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the atomic connectivity and chemical environment within the molecule.

Sample Preparation:

- Dissolve 5-10 mg of 4-HPH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O , given its solubility profile).[7]
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final solution height in the tube should be approximately 4-5 cm.[8]

Expected ^1H NMR Spectrum (in DMSO- d_6):

- **Aromatic Protons:** The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the protonation of the pyridine nitrogen by HCl, the electron density on the ring is reduced, causing all ring protons to shift further downfield compared to the free base.^[9]
 - **H2/H6 Protons (ortho to N):** Expected to be the most downfield, appearing as a doublet.
 - **H3/H5 Protons (meta to N):** Expected to be upfield relative to H2/H6, appearing as a doublet.
- **Hydrazine Protons (-NHNH₂):** These protons are exchangeable and may appear as broad signals. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

- **Aromatic Carbons:** Three distinct signals are expected for the pyridine ring carbons, all in the aromatic region (typically δ 120-160 ppm).
 - **C4 (attached to hydrazine):** This carbon's chemical shift will be significantly influenced by the nitrogen substituent.
 - **C2/C6:** These carbons will be downfield due to their proximity to the electronegative ring nitrogen.
 - **C3/C5:** These carbons will be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Key Vibrational Bands (KBr Pellet):

- **N-H Stretching:** The hydrazine group (-NH₂) and the pyridinium ion (>N⁺-H) will exhibit stretching vibrations typically in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.

- Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm^{-1} (e.g., $3100\text{-}3000\text{ cm}^{-1}$).
- C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine skeleton typically appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.^[10] Protonation can slightly shift these frequencies.
- N-H Bending: The scissoring vibration of the -NH_2 group is expected around $1650\text{-}1580\text{ cm}^{-1}$.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected Absorption:

- Pyridine and its derivatives typically exhibit strong $\pi \rightarrow \pi^*$ transitions. For 4-HPH, absorptions are expected in the UV region, likely with a λ_{max} below 300 nm. The exact position and intensity will be dependent on the solvent used.

Safety and Handling

A thorough understanding of a compound's physical properties includes its hazards. **4-Hydrazinylpyridine hydrochloride** must be handled with appropriate care in a laboratory setting.

Hazard Class	GHS Classification	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	^[1]
Skin Corrosion/Irritation	H315: Causes skin irritation	^[1]
Serious Eye Damage	H318: Causes serious eye damage	^[1]
STOT - Single Exposure	H335: May cause respiratory irritation	^[1]

Handling Recommendations:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

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